molecular formula C14H18Cl2N2O5 B2610105 4-((3,5-Dichlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid CAS No. 1098637-12-7

4-((3,5-Dichlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid

Cat. No.: B2610105
CAS No.: 1098637-12-7
M. Wt: 365.21
InChI Key: GKRABCIWHWSNPV-UHFFFAOYSA-N
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Description

4-((3,5-Dichlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H18Cl2N2O5 and its molecular weight is 365.21. The purity is usually 95%.
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Scientific Research Applications

Molecular and Structural Studies

  • Vibrational and Structural Analysis : A study focusing on the spectroscopic and structural investigations of similar compounds, 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid (5DAMB), revealed insights into their vibrational bands, stability, and molecular interactions. This study demonstrates the potential of such compounds for nonlinear optical materials and pharmacological significance due to their biological activities (Vanasundari, Balachandran, Kavimani & Narayana, 2018).

Synthesis and Characterization

  • Novel Synthesis Methods : Research on the synthesis of various derivatives of 4-oxobutanoic acid highlights the diversity in chemical procedures and potential applications in different fields. For instance, a study on the synthesis of ethyl 2-chloromethyl-3-quinoline carboxylates using chlorotrimethylsilane demonstrates the versatility of 4-oxobutanoic acid derivatives in chemical synthesis (Degtyarenko, Tolmachev, Volovenko & Tverdokhlebov, 2007).

Optical and Electronic Properties

  • Nonlinear Optical Properties : The study of the first hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of a similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, contributes to understanding the nonlinear optical (NLO) properties and electronic structure of such compounds. These findings are significant for potential applications in materials science and electronics (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy & Al‐Saadi, 2015).

Biological and Pharmaceutical Research

  • Biocatalysis in Pharmaceutical Production : In biotechnological research, such compounds are used as substrates in biocatalytic processes. For example, the biocatalysis of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate using Escherichia coli expresses the potential of these compounds in producing pharmaceutical intermediates (Ye, Cao, Yan, Cao, Zhang, Li, Xu, Chen, Xiong, Ouyang & Ying, 2010).

Environmental Applications

  • Degradation of Environmental Pollutants : A study on the degradation of 2,4-Dichlorophenoxyacetic acid using electrooxidation and Oxone indicates that derivatives of 4-oxobutanoic acid could have environmental applications, particularly in the degradation of harmful pollutants (Jaafarzadeh, Ghanbari & Zahedi, 2018).

Properties

IUPAC Name

4-(3,5-dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O5/c15-9-5-10(16)7-11(6-9)18-13(20)8-12(14(21)22)17-1-3-23-4-2-19/h5-7,12,17,19H,1-4,8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRABCIWHWSNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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